molecular formula C15H12IN3O3 B11970801 4-(2-(Aminocarbonyl)carbohydrazonoyl)phenyl 2-iodobenzoate CAS No. 302909-98-4

4-(2-(Aminocarbonyl)carbohydrazonoyl)phenyl 2-iodobenzoate

Katalognummer: B11970801
CAS-Nummer: 302909-98-4
Molekulargewicht: 409.18 g/mol
InChI-Schlüssel: FTZOWSPCWCVAND-GIJQJNRQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 4-(2-(Aminocarbonyl)carbohydrazonoyl)phenyl 2-iodobenzoate typically involves multiple steps. One common synthetic route includes the reaction of 4-(2-(Aminocarbonyl)carbohydrazonoyl)phenyl with 2-iodobenzoic acid under specific conditions . The reaction conditions often require the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Analyse Chemischer Reaktionen

4-(2-(Aminocarbonyl)carbohydrazonoyl)phenyl 2-iodobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-(2-(Aminocarbonyl)carbohydrazonoyl)phenyl 2-iodobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-(Aminocarbonyl)carbohydrazonoyl)phenyl 2-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-(2-(Aminocarbonyl)carbohydrazonoyl)phenyl 2-iodobenzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and applications

Eigenschaften

CAS-Nummer

302909-98-4

Molekularformel

C15H12IN3O3

Molekulargewicht

409.18 g/mol

IUPAC-Name

[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C15H12IN3O3/c16-13-4-2-1-3-12(13)14(20)22-11-7-5-10(6-8-11)9-18-19-15(17)21/h1-9H,(H3,17,19,21)/b18-9+

InChI-Schlüssel

FTZOWSPCWCVAND-GIJQJNRQSA-N

Isomerische SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)N)I

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.